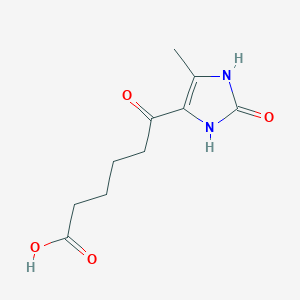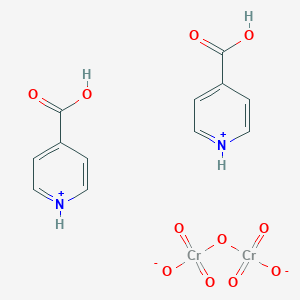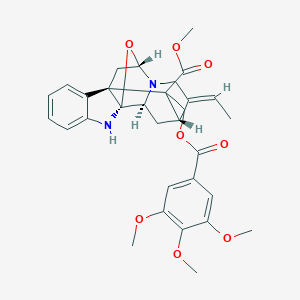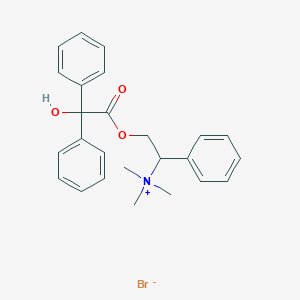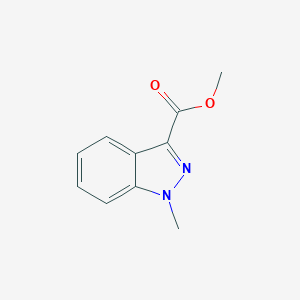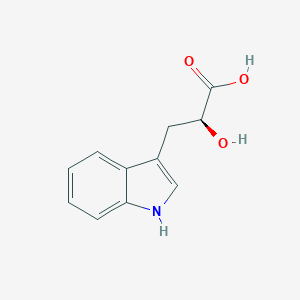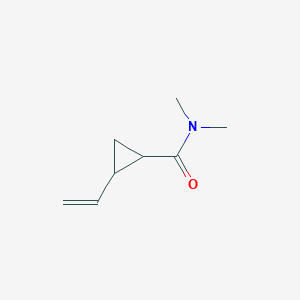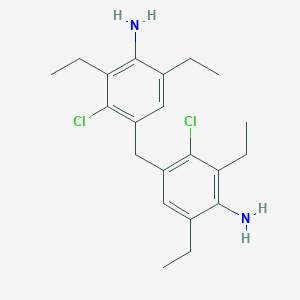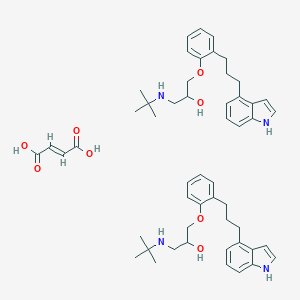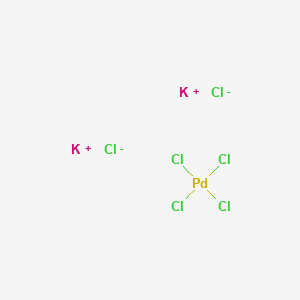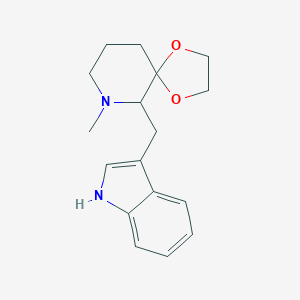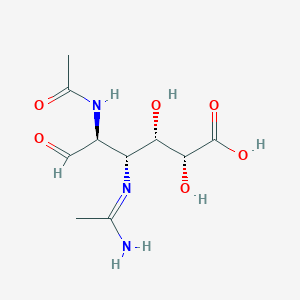
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid (AADG) is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. AADG is a derivative of dideoxyhexuronic acid, which is a rare sugar that has been found in a few natural products. AADG has been synthesized through various methods and has shown promising results in several scientific studies.
作用机制
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid exerts its effects through various mechanisms, including modulation of the immune response, inhibition of angiogenesis, and induction of apoptosis. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to activate dendritic cells and induce the production of cytokines, leading to enhanced immune response. In cancer research, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and inducing apoptosis by activating caspases.
生化和生理效应
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to have various biochemical and physiological effects, including modulation of the immune response, inhibition of angiogenesis, and induction of apoptosis. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to enhance the immune response by activating dendritic cells and inducing the production of cytokines. In cancer research, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to inhibit tumor growth by inhibiting angiogenesis and inducing apoptosis.
实验室实验的优点和局限性
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has several advantages in lab experiments, including its ability to bind to specific receptors and its potential as a drug delivery system. However, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has limitations, including its limited availability and high cost.
未来方向
There are several future directions for 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid research, including the development of new synthesis methods, the exploration of its potential as a drug delivery system, and the investigation of its effects on various diseases. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has shown promising results in various fields, and further research is needed to fully understand its potential applications.
合成方法
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of different chemicals to form 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One of the most common chemical synthesis methods involves the reaction of 2-acetamido-2-deoxy-D-glucuronic acid with N-acetylglycine in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes such as N-acetylglucosaminyltransferase III and UDP-GlcNAc 2-epimerase/ManNAc kinase to synthesize 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid.
科学研究应用
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has shown potential applications in various fields, including immunology, cancer research, and drug development. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to enhance the immune response by activating dendritic cells and inducing the production of cytokines. In cancer research, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has also been used as a drug delivery system due to its ability to bind to specific receptors.
属性
CAS 编号 |
104602-08-6 |
|---|---|
产品名称 |
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid |
分子式 |
C10H17N3O6 |
分子量 |
275.26 g/mol |
IUPAC 名称 |
(2R,3S,4R,5S)-5-acetamido-4-(1-aminoethylideneamino)-2,3-dihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C10H17N3O6/c1-4(11)12-7(6(3-14)13-5(2)15)8(16)9(17)10(18)19/h3,6-9,16-17H,1-2H3,(H2,11,12)(H,13,15)(H,18,19)/t6-,7-,8+,9-/m1/s1 |
InChI 键 |
DHMWLSNODZWOTC-LURQLKTLSA-N |
手性 SMILES |
CC(=N[C@H]([C@@H](C=O)NC(=O)C)[C@@H]([C@H](C(=O)O)O)O)N |
SMILES |
CC(=NC(C(C=O)NC(=O)C)C(C(C(=O)O)O)O)N |
规范 SMILES |
CC(=NC(C(C=O)NC(=O)C)C(C(C(=O)O)O)O)N |
其他 CAS 编号 |
104602-08-6 |
同义词 |
3-acetamidino-2-acetamido-2,3-dideoxyguluronic acid GulNAcAmA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
